molecular formula C12H26O2Si B11874907 (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol

Cat. No.: B11874907
M. Wt: 230.42 g/mol
InChI Key: IAKVQZKBAVMFAQ-MNOVXSKESA-N
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Description

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol is a chemical compound that features a cyclohexane ring with a hydroxyl group and a tert-butyl(dimethyl)silyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol typically involves the protection of a hydroxyl group on a cyclohexanol derivative using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature to yield the desired silyl ether .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various cyclohexanol derivatives.

Scientific Research Applications

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol is unique due to its specific stereochemistry and the stability provided by the tert-butyl(dimethyl)silyl group. This stability makes it particularly useful in synthetic organic chemistry where selective protection and deprotection of hydroxyl groups are required.

Properties

Molecular Formula

C12H26O2Si

Molecular Weight

230.42 g/mol

IUPAC Name

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol

InChI

InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h10-11,13H,6-9H2,1-5H3/t10-,11+/m1/s1

InChI Key

IAKVQZKBAVMFAQ-MNOVXSKESA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CCCC[C@H]1O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCCC1O

Origin of Product

United States

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